4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . This compound can be useful for the preparation of protein kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. A process for its preparation is provided in a patent . More detailed synthesis analysis could not be found in the search results.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H4N2OS and an average mass of 176.195 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- 4-Hydroxythieno[2,3-b]pyridine-5-carbonitriles can be synthesized from 2-aminothiophene-3-carboxylate esters, offering a route to various kinase inhibitors (Tumey et al., 2008).
- They are key intermediates in synthesizing environmentally benign corrosion inhibitors, as demonstrated in the context of steel protection in acidic environments (Ansari et al., 2017).
- These compounds have been investigated for their potential use as inhibitors of SARS CoV-2 RdRp, highlighting their relevance in antiviral research (Venkateshan et al., 2020).
Medical and Biological Applications
- 4-Hydroxythieno[2,3-b]pyridine-5-carbonitriles have shown promise in microbiological applications, particularly in exhibiting bacteriostatic and antituberculosis activity (Miszke et al., 2008).
- They serve as substrates in the synthesis of novel cyanopyridine derivatives, which have been evaluated for their antimicrobial properties against various bacteria (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8-6(7(5)11)1-2-12-8/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROBHKWUYLHWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495109 | |
Record name | 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63873-60-9 | |
Record name | 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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